USP Chromatographic Resolution of Carisoprodol Related Compound A from Meprobamate
In the USP carisoprodol monograph HPLC assay, this compound (Carisoprodol Related Compound A) demonstrates a relative retention time (RRT) of 0.19 and must achieve a resolution of at least 1.5 from the meprobamate peak to meet system suitability requirements [1]. This quantitative chromatographic behavior is distinct from that of meprobamate (RRT = 0.24 in the same system) and carisoprodol monocarbamate (RRT = 0.86) [2].
| Evidence Dimension | Chromatographic resolution and relative retention time |
|---|---|
| Target Compound Data | RRT = 0.19; Resolution ≥ 1.5 from meprobamate |
| Comparator Or Baseline | Meprobamate: RRT = 0.24; Carisoprodol monocarbamate: RRT = 0.86 |
| Quantified Difference | ΔRRT = 0.05 from meprobamate; ΔRRT = 0.67 from carisoprodol monocarbamate |
| Conditions | USP HPLC assay: L1 column (4.6-mm × 15-cm, 4-μm), mobile phase acetonitrile/water gradient, UV detection at 200 nm, flow rate 1.5 mL/min, column temperature 30°C |
Why This Matters
This USP-specified chromatographic resolution is a compendial requirement for carisoprodol drug substance and tablet quality control, making this compound essential for regulatory compliance in pharmaceutical manufacturing.
- [1] United States Pharmacopeia (USP). Carisoprodol Monograph, System Suitability Requirements. USP43–NF38. 2020. View Source
- [2] United States Pharmacopeia (USP). Carisoprodol Tablets Monograph, Organic Impurities. USP43–NF38. 2020. View Source
